molecular formula C10H6F3NO B1142862 2-Phenyl-2-(trifluoroacetyl)acetonitrile CAS No. 175205-70-6

2-Phenyl-2-(trifluoroacetyl)acetonitrile

Cat. No.: B1142862
CAS No.: 175205-70-6
M. Wt: 213.16
InChI Key:
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Description

2-Phenyl-2-(trifluoroacetyl)acetonitrile is an organic compound with the molecular formula C10H6F3NO. It is known for its versatility in various chemical reactions and its applications in scientific research. The compound is characterized by the presence of a phenyl group, a trifluoroacetyl group, and a nitrile group, making it a valuable reagent in organic synthesis .

Preparation Methods

The synthesis of 2-Phenyl-2-(trifluoroacetyl)acetonitrile typically involves the reaction of benzyl cyanide with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products .

In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction parameters to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity products .

Chemical Reactions Analysis

2-Phenyl-2-(trifluoroacetyl)acetonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include amides, amines, and substituted phenyl derivatives .

Scientific Research Applications

2-Phenyl-2-(trifluoroacetyl)acetonitrile has found utility in multiple areas of scientific research:

Mechanism of Action

The mechanism by which 2-Phenyl-2-(trifluoroacetyl)acetonitrile exerts its effects is primarily through its reactivity with various chemical reagents. The compound’s molecular structure allows it to participate in nucleophilic and electrophilic reactions, targeting specific molecular pathways. The presence of the trifluoroacetyl group enhances its electrophilicity, making it a potent reagent in organic synthesis .

Comparison with Similar Compounds

2-Phenyl-2-(trifluoroacetyl)acetonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile reagent in various fields of research and industry .

Properties

IUPAC Name

4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9(15)8(6-14)7-4-2-1-3-5-7/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFCSOQPFPFQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801257824
Record name α-(2,2,2-Trifluoroacetyl)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492-16-0
Record name α-(2,2,2-Trifluoroacetyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(2,2,2-Trifluoroacetyl)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenyl-2-(trifluoroacetyl)acetonitrile
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